(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
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Overview
Description
(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: is a chemical compound that features a pyridine ring substituted with a chloro group at the 6-position and a trifluoromethyl group at the 5-position The methanamine group is attached to the 2-position of the pyridine ring, and the compound is typically found in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination and Trifluoromethylation:
Amination: The methanamine group is introduced via a nucleophilic substitution reaction, where an amine group replaces a leaving group on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo various substitution reactions, where the chloro or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the chloro or trifluoromethyl groups.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry:
Mechanism of Action
The mechanism of action of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the chloro and methanamine groups.
Chloropyridine: Contains the chloro group and pyridine ring but lacks the trifluoromethyl and methanamine groups.
Uniqueness:
Combination of Functional Groups: The presence of both chloro and trifluoromethyl groups, along with the methanamine group, provides unique chemical properties and reactivity.
Properties
Molecular Formula |
C7H7Cl2F3N2 |
---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
[6-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-6-5(7(9,10)11)2-1-4(3-12)13-6;/h1-2H,3,12H2;1H |
InChI Key |
HJDXFQKMOYLVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CN)Cl)C(F)(F)F.Cl |
Origin of Product |
United States |
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